2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile is a pyridine derivative featuring a 4-bromobenzylthio (-SCH2C6H4Br) substituent at position 2, methyl groups at positions 4 and 6, and a cyano (-CN) group at position 2.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULAUTWMVZMYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 4-bromobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to two closely related analogs from the evidence:
Key Observations:
Functional Group Diversity: The target compound features a cyano group at position 3, while its analogs in and replace this with sulfonyl-linked substituents (e.g., -SO2-C6H4Cl) . The thioether (-S-) group in the target compound and ’s analog contrasts with the sulfonyl (-SO2-) groups in ’s compound. Sulfonyl groups increase molecular weight and polarity, which may impact solubility and binding affinity in biological systems .
Halogen Effects: Bromine is present in all three compounds, but its positioning varies: in the target compound, it is part of a benzylthio group, whereas in ’s analog, it is directly attached via a sulfonyl group.
Structural and Crystallographic Analysis
- Crystallography Tools : SHELXL () and AutoDock () are critical for resolving structures and modeling interactions. The bromine atom in the target compound aids in X-ray diffraction due to its high electron density, simplifying phase determination .
- Conformational Differences: The bulkier sulfonyl groups in and ’s analogs may lead to distinct crystal packing compared to the target compound’s thioether and cyano groups. For example, sulfonyl groups can engage in stronger hydrogen bonds, affecting solubility and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
